molecular formula C6H8N2 B1346594 1H-Imidazole, 1-ethenyl-2-methyl- CAS No. 2851-95-8

1H-Imidazole, 1-ethenyl-2-methyl-

Cat. No. B1346594
CAS RN: 2851-95-8
M. Wt: 108.14 g/mol
InChI Key: BDHGFCVQWMDIQX-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-ethenyl-2-methyl- (IEM) is an organic compound that is widely used in scientific research applications. It is a colorless, odorless solid that is soluble in water and organic solvents. IEM is a versatile molecule that can be used in a variety of experiments, including organic synthesis, biochemistry, and pharmacology. It is also used in the production of pharmaceuticals, food additives, and other industrial products.

Scientific Research Applications

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

The synthesis of imidazoles has seen recent advances, with an emphasis placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .

One example of a synthesis method involves the treatment of carbonyl compounds with 2-lithio-1-methyl-1H-imidazole, or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .

    Pharmaceuticals and Agrochemicals

    • Imidazoles are used in the development of pharmaceuticals and agrochemicals . They are key components in functional molecules used in these fields .
    • Specific applications include the development of antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

    Dyes for Solar Cells and Other Optical Applications

    • Imidazoles are being used in research into dyes for solar cells and other optical applications .

    Functional Materials

    • Imidazoles are used in the development of functional materials .

    Catalysis

    • Imidazoles are used in catalysis , which involves the acceleration of a chemical reaction by a catalyst.

    Microbiological Activity

    • Some imidazole derivatives have been found to have antibacterial and antifungal properties .

    Synthesis of Other Compounds

    • Imidazoles can be used in the synthesis of other compounds .
    • For example, one synthesis method involves the treatment of carbonyl compounds with 2-lithio-1-methyl-1H-imidazole .

    Ionic Liquid Precursor

    • 1-Methylimidazole is used as a precursor for the synthesis of some ionic liquids .
    • Ionic liquids have potential applications in a variety of areas, including green chemistry, catalysis, and materials science .

    Donor Properties

    • 1-Methylimidazole and related derivatives have been used to mimic aspects of diverse imidazole-based biomolecules .
    • This could be useful in a variety of research contexts, including the study of biological systems and the development of new drugs .

    Synthon of Carbonyl Group

    • The stable (1-methyl-1H-imidazol-2-yl) methanol system can be regarded as a masked form of the carbonyl group as well as a synthon of the group .
    • This could be useful in the synthesis of a variety of organic compounds .

    Mimic of Nucleoside Bases

    • 1-Methylimidazole is a fundamental nitrogen heterocycle and as such mimics for various nucleoside bases .
    • This makes it useful in the study of DNA and RNA, as well as in the development of new drugs .

    Histidine and Histamine Mimic

    • 1-Methylimidazole also mimics histidine and histamine .
    • This could be useful in a variety of research contexts, including the study of biological systems and the development of new drugs .

    Masked Form of Carbonyl Group

    • The stable (1-methyl-1H-imidazol-2-yl) methanol system can be regarded as a masked form of the carbonyl group .
    • This could be useful in the synthesis of a variety of organic compounds .

properties

IUPAC Name

1-ethenyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8N2/c1-3-8-5-4-7-6(8)2/h3-5H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHGFCVQWMDIQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26983-77-7
Record name 1H-Imidazole, 1-ethenyl-2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID6062670
Record name 1H-Imidazole, 1-ethenyl-2-methyl-
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Molecular Weight

108.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Methyl-1-vinylimidazole

CAS RN

2851-95-8
Record name 2-Methyl-1-vinylimidazole
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Record name 2-Methyl-1-vinyl-1H-imidazole
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Record name 2-Methyl-1-vinylimidazole
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Record name 1H-Imidazole, 1-ethenyl-2-methyl-
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Record name 1H-Imidazole, 1-ethenyl-2-methyl-
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Record name 2-methyl-1-vinyl-1H-imidazole
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Record name 2-Methyl-1-vinyl-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
United States. Environmental Protection Agency. Office … - 1979 - books.google.com
CA Index Name for styrene is Benzene, ethenyl-; the" uninverted" form of this name would be ethenylbenzene. Ordering is based first on the heading parent (with all substances sharing …
Number of citations: 3 books.google.com

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